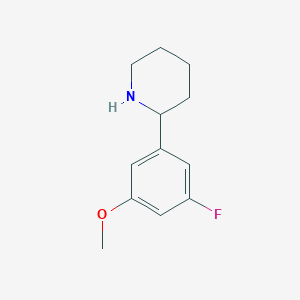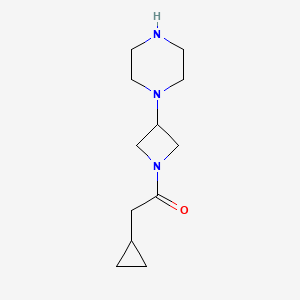![molecular formula C13H22IN3 B13630763 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide is a chemical compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group attached to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide typically involves the reaction of 4-ethylphenyl-2-methylpropylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of hydroiodic acid, which facilitates the formation of the hydroiodide salt. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
化学反応の分析
Types of Reactions
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, temperature range of 25-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents, temperature range of 0-25°C.
Substitution: Nucleophiles such as amines, thiols; reaction conditions include solvents like ethanol or methanol, temperature range of 25-60°C.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives.
科学的研究の応用
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various guanidine derivatives.
Biology: Investigated for its potential role as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cell membrane receptors, modulating signal transduction pathways and exerting its biological effects.
類似化合物との比較
Similar Compounds
- N-[2-(4-ethylphenyl)-2-(propylamino)ethyl]-N-methylcyclopropanamine
- N-(4-ethylphenyl)-2-methylpropanamide
Comparison
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide is unique due to its specific guanidine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger enzyme inhibition and higher reactivity in nucleophilic substitution reactions. Its hydroiodide salt form also enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C13H22IN3 |
|---|---|
分子量 |
347.24 g/mol |
IUPAC名 |
2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydroiodide |
InChI |
InChI=1S/C13H21N3.HI/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H |
InChIキー |
JWWRGWSKUUNXHC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid](/img/structure/B13630681.png)

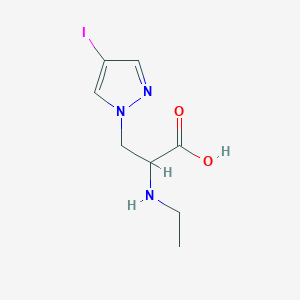

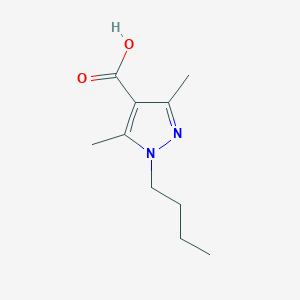
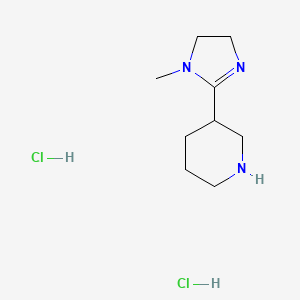

![Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13630728.png)
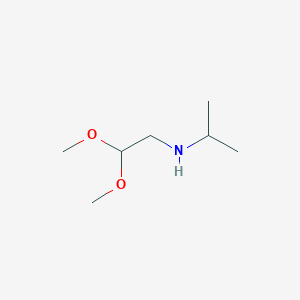
![Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13630750.png)


